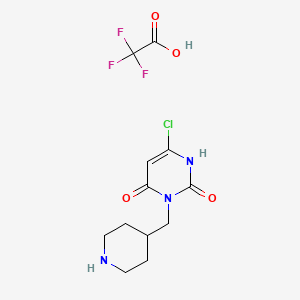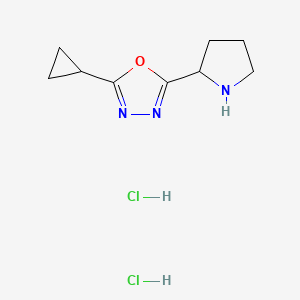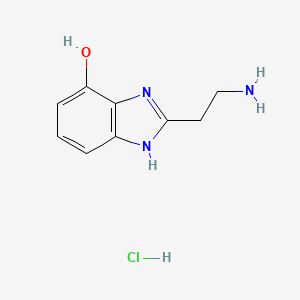
6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate
説明
6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate (CPMT) is a small organic molecule with a variety of applications in biochemical research. CPMT is a synthetic compound that has been used for a variety of purposes, including as a reagent in organic synthesis, as a ligand for metal-catalyzed reactions, and as a biochemical research tool. It is a useful tool for studying a variety of biological systems, due to its ability to interact with a variety of proteins and enzymes.
科学的研究の応用
6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand for metal-catalyzed reactions, and as a biochemical research tool. It has been used to study the structure and function of proteins, as well as to identify novel drug targets. Additionally, 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate has been used in the study of enzymes, hormones, and other molecules that are involved in biochemical pathways.
作用機序
The mechanism of action of 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate is not fully understood. It is believed that 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate binds to proteins and enzymes, and this binding can affect the structure and function of the proteins and enzymes. Additionally, 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate can interact with other molecules, such as hormones, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate are not fully understood. However, it is known that 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate can interact with proteins and enzymes, and this interaction can affect the structure and function of the proteins and enzymes. Additionally, 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate can interact with hormones, and this interaction can affect the secretion and action of the hormones.
実験室実験の利点と制限
The advantages of using 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate in laboratory experiments include its ability to interact with proteins and enzymes, and its ability to be used in a variety of biochemical pathways. Additionally, 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate is relatively easy to synthesize, and it is relatively stable in aqueous solutions. The limitations of using 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate in laboratory experiments include its potential to interact with other molecules, which can lead to unexpected results. Additionally, 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate can be toxic in large doses, and it can be difficult to control the concentration of 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate in laboratory experiments.
将来の方向性
The future directions for research on 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate are numerous. Further research is needed to understand the mechanism of action of 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate and its biochemical and physiological effects. Additionally, further research is needed to understand the advantages and limitations of using 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate in laboratory experiments. Additionally, further research is needed to identify novel applications of 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate, such as its potential use in drug discovery and development. Finally, further research is needed to develop methods for controlling the concentration of 6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate in laboratory experiments.
特性
IUPAC Name |
6-chloro-3-(piperidin-4-ylmethyl)-1H-pyrimidine-2,4-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2.C2HF3O2/c11-8-5-9(15)14(10(16)13-8)6-7-1-3-12-4-2-7;3-2(4,5)1(6)7/h5,7,12H,1-4,6H2,(H,13,16);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFKUEOUOQDMOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=O)C=C(NC2=O)Cl.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-piperidinylmethyl)-2,4(1H,3H)-pyrimidinedione trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(Cyclopropylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1485969.png)
![3a-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1485970.png)
![3-[(4-Methyl-1-piperazinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1485972.png)


![2-Cyclohexyl-1-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1485979.png)

![N,N-Dimethyl(octahydrocyclopenta[c]pyrrol-5-yl)methanamine dihydrochloride](/img/structure/B1485982.png)


![6-Amino-2-benzyl-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B1485989.png)
![2-[(4-Phenylbutyl)amino]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1485990.png)
![1-Octahydropyrrolo[1,2-a]pyrazin-3-yl-1-ethanol dihydrochloride](/img/structure/B1485991.png)